8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is fused with a dioxin ring, and substituted with various functional groups including a dimethylbenzoyl group and a fluorobenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Scientific Research Applications
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . Both c-Met and VEGFR-2 are important targets for cancer therapies .
Mode of Action
This compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2 . It binds to these targets and inhibits their activity, leading to a decrease in the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several key biochemical pathways involved in cancer progression. These include pathways related to cell proliferation, angiogenesis, and metastasis . The exact downstream effects depend on the specific type of cancer and the genetic makeup of the cancer cells.
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting it has sufficient bioavailability to exert its effects in the body.
Result of Action
The result of the compound’s action is a significant reduction in tumor growth. In vitro studies have shown that it has potent inhibitory effects on cancer cell proliferation . In vivo, it has demonstrated significant anti-tumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Dioxin Ring: The quinoline derivative is then subjected to a cyclization reaction with a suitable diol to form the dioxin ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-dimethylbenzoyl)-6-benzyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: Similar structure but lacks the fluorine atom.
8-(3,4-dimethylbenzoyl)-6-(2-chlorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO4/c1-16-7-8-18(11-17(16)2)26(30)21-15-29(14-19-5-3-4-6-22(19)28)23-13-25-24(32-9-10-33-25)12-20(23)27(21)31/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUTFMSEZWNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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